N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by:
- Core structure: A pyrazole ring substituted at position 3 with a 2-ethoxyphenyl group.
- Hydrazide side chain: An (E)-configured imine linkage to a 5-bromo-2-hydroxyphenyl moiety.
- Functional groups: Bromine (electron-withdrawing), hydroxyl (hydrogen-bond donor), and ethoxy (electron-donating) groups.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-2-27-18-6-4-3-5-14(18)15-10-16(23-22-15)19(26)24-21-11-12-9-13(20)7-8-17(12)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGYHIAKROLWBZ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13BrN2O2
- Molecular Weight : 333.18 g/mol
- IUPAC Name : this compound
Structure
The compound features a pyrazole ring substituted with various functional groups, which contribute to its biological activity. The presence of the bromo and hydroxy groups enhances its reactivity and potential interaction with biological targets.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit inflammatory responses. For instance, derivatives have been tested in carrageenan-induced edema models, demonstrating significant reductions in swelling comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Activity : Certain pyrazole derivatives have exhibited antibacterial properties against various strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring is crucial for enhancing antimicrobial efficacy .
- Anticancer Properties : Some studies suggest that pyrazole derivatives may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
- Modulation of Signaling Pathways : These compounds may affect key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.
- Interaction with Receptors : The ability to bind to various receptors can also contribute to their therapeutic effects, including analgesic and anti-inflammatory outcomes.
Case Studies
Several studies have highlighted the biological activity of similar pyrazole derivatives:
- A study by Burguete et al. synthesized novel 1,5-diaryl pyrazoles that showed promising antibacterial activity against multiple bacterial strains, emphasizing the importance of structural modifications for enhanced efficacy .
- Chovatia et al. reported on the synthesis of pyrazole derivatives tested against Mycobacterium tuberculosis, with some compounds showing significant inhibition compared to standard treatments .
Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | High | |
| Antimicrobial | Moderate | |
| Anticancer | Promising |
Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Bromo Group | Enhances reactivity |
| Hydroxy Group | Increases solubility |
| Ethoxy Group | Modulates lipophilicity |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities with analogous compounds:
*Calculated based on formula C19H16BrN3O3.
Key Observations:
- Hydroxyl vs. Halogen Substitutents: The target compound’s 2-hydroxyl group distinguishes it from analogues with fluorine () or additional bromines (), enhancing hydrogen-bond donor capacity critical for protein interactions .
- Aromatic vs. Heteroaromatic Substituents : Replacement of phenyl with thienyl () or furyl () alters electronic delocalization and steric profiles.
Preparation Methods
Friedel-Crafts Acetylation of 4-Bromophenol
4-Bromophenol undergoes acetylation using acetyl chloride and aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 130°C for 2 hours, yielding 5-bromo-2-hydroxyacetophenone with an 87% yield.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Bromophenol | 92 g (536 mmol) | Substrate |
| Acetyl chloride | 46 g (590 mmol) | Acylating agent |
| AlCl₃ | 128 g (965 mmol) | Lewis acid catalyst |
| Temperature | 130°C | Reaction condition |
| Time | 2 hours | Reaction duration |
After quenching with ice-water and extraction with ethyl acetate, the product is isolated as a white solid.
Preparation of 3-(2-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
The pyrazole core is constructed via cyclocondensation, followed by hydrazinolysis.
Cyclocondensation to Form the Pyrazole Ester
Ethyl acetoacetate reacts with a 2-ethoxyphenyl-substituted hydrazine derivative in a cyclocondensation reaction. For example, heating ethyl acetoacetate with 2-ethoxyphenylhydrazine in ethanol under acidic conditions yields ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate .
Key Parameters
-
Solvent: Ethanol
-
Catalyst: p-Toluenesulfonic acid (optional)
-
Temperature: Reflux (~78°C)
-
Duration: 6–8 hours
Hydrazinolysis to the Carbohydrazide
The ester intermediate is treated with excess hydrazine hydrate (80–99%) in ethanol under reflux, replacing the ethoxy group with a hydrazide moiety.
Example Protocol
| Component | Quantity | Role |
|---|---|---|
| Pyrazole ester | 10 g (32 mmol) | Substrate |
| Hydrazine hydrate (80%) | 15 mL (excess) | Nucleophile |
| Solvent | Ethanol (50 mL) | Reaction medium |
| Temperature | Reflux (~78°C) | Reaction condition |
| Time | 5 hours | Reaction duration |
The product, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide , is filtered and recrystallized from ethanol (yield: 75–85%).
Condensation to Form the Hydrazone Derivative
The final step involves Schiff base formation between the carbohydrazide and 5-bromo-2-hydroxybenzaldehyde.
Reaction Conditions
The carbohydrazide and aldehyde are condensed in methanol or ethanol under acidic catalysis (e.g., glacial acetic acid).
Optimized Protocol
| Component | Quantity | Role |
|---|---|---|
| Carbohydrazide | 5 g (16 mmol) | Nucleophile |
| 5-Bromo-2-hydroxybenzaldehyde | 4.2 g (19 mmol) | Electrophile |
| Solvent | Methanol (50 mL) | Reaction medium |
| Catalyst | Acetic acid (2 drops) | Acid catalyst |
| Temperature | Reflux (~65°C) | Reaction condition |
| Time | 6–8 hours | Reaction duration |
Workup and Purification
The crude product is cooled, filtered, and washed with cold methanol. Recrystallization from ethanol/water (3:1) yields the pure hydrazone derivative as a yellow crystalline solid (yield: 70–78%).
Optimization of Reaction Conditions
Temperature and Catalysis
Solvent Effects
-
Ethanol and methanol are preferred for their ability to dissolve both polar and non-polar intermediates.
-
Aqueous workup steps (e.g., brine washes) remove unreacted starting materials.
Characterization and Analytical Data
Spectroscopic Data
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Friedel-Crafts acylation | 87 | >95% |
| Hydrazinolysis | 85 | >98% |
| Hydrazone formation | 78 | >97% |
Challenges and Side Reactions
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazone linkage (δ ~8–10 ppm for N=CH) and aromatic substituents .
- X-ray crystallography : Resolves the planar conformation of the pyrazole ring and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
How can computational methods predict the compound’s biological interactions?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., enzymes, receptors). The ethoxy and bromo groups enhance binding via hydrophobic and halogen interactions .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme assays) .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and assay conditions (e.g., pH, incubation time) .
- Purity verification : Use HPLC to confirm >95% purity, as impurities may skew results .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves to compare potency across studies .
How do bromo and ethoxy substituents influence reactivity and bioactivity compared to analogs?
Q. Advanced
- Bromo group : Enhances electron-withdrawing effects, stabilizing the hydrazone linkage and increasing cytotoxicity (e.g., vs. chloro or methyl analogs) .
- Ethoxy group : Improves lipophilicity, enhancing membrane permeability in cellular assays .
- Comparative studies : Replace bromo with methoxy or ethoxy with methyl to evaluate structure-activity relationships (SAR) .
What in vitro/in vivo models are suitable for evaluating anticancer potential?
Q. Advanced
- In vitro :
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, A549) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- In vivo :
- Xenograft models : Nude mice implanted with tumor cells to assess tumor growth inhibition .
- Toxicity profiling : Monitor liver/kidney function via serum biomarkers (e.g., ALT, creatinine) .
How to design experiments to elucidate the mechanism of action?
Q. Advanced
- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Competitive binding studies : Use radiolabeled ligands to confirm target engagement .
What are the key functional groups and their roles in reactivity?
Q. Basic
- Pyrazole ring : Aromatic core enabling π-π interactions with biological targets .
- Hydrazone linkage (N=CH) : Site for tautomerism and coordination with metal ions .
- Bromo and ethoxy groups : Modulate electronic effects and lipophilicity, impacting solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
